2-Chloropropionic acid

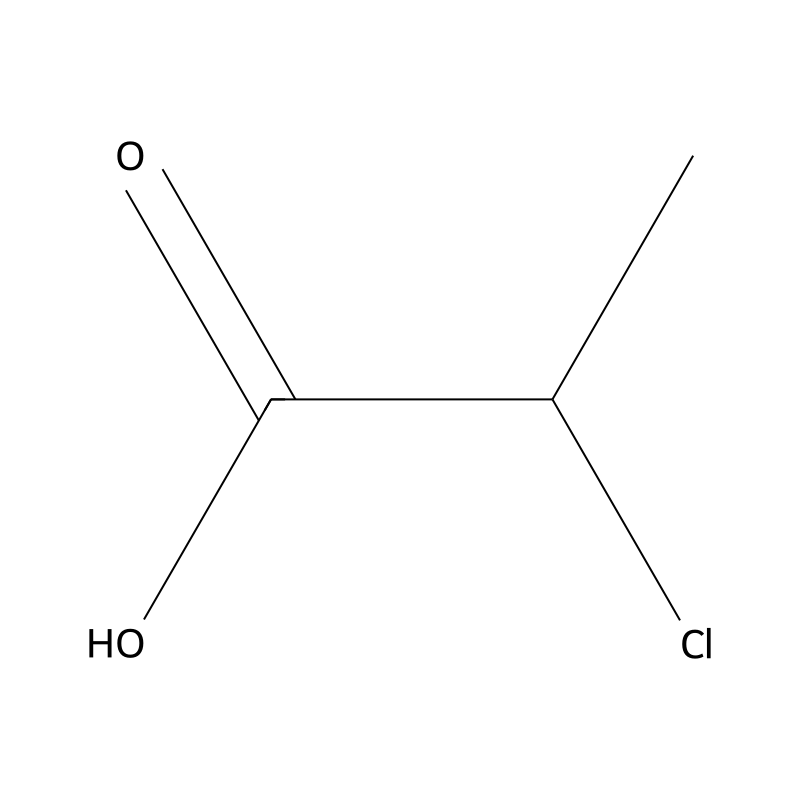

CH3CHClCOOH

C3H5ClO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3CHClCOOH

C3H5ClO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE

Solubility in water: miscible

Synonyms

Canonical SMILES

Precursor for Herbicides:

2-CPA serves as a crucial starting material for the synthesis of aryloxyphenoxypropionic acid herbicides. These are widely used agricultural chemicals that control broadleaf weeds in crops [1]. Their herbicidal activity stems from their ability to disrupt specific metabolic pathways in targeted plants [2].

- Source: [1] Sigma-Aldrich: 2-Chloropropionic acid 92 598-78-7

- Source: [2] Weed Science Society of America: Mode of Action Herbicide Classification System

Synthesis of Functional Materials:

Researchers utilize 2-CPA in the preparation of various functional materials:

ATRP Initiator

It can be converted to propargyl 2-chloropropionate (PCP), which acts as an initiator for atom transfer radical polymerization (ATRP). ATRP is a controlled polymerization technique used to synthesize well-defined polymers with specific properties [3].

Biologically Active Chitin Derivative

2-CPA can be employed in the synthesis of (1-carboxyethyl) chitosan, a biologically active derivative of chitin. Chitin is a prominent component of the exoskeletons of insects and crustaceans, and its derivatives hold potential applications in various fields, including drug delivery and tissue engineering [4].

Benzimidazole Derivatives

Researchers can react 2-CPA with o-phenylenediamine phosphate to synthesize benzimidazole derivatives. These compounds possess diverse biological activities and are being investigated for their potential applications in drug development [5].

Source

[3] National Institute of Standards and Technology: Atom Transfer Radical Polymerization (ATRP)

Source

Source

[5] ScienceDirect: Benzimidazole derivatives: Synthesis, characterization, and biological activity

2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a colorless liquid with the molecular formula and a molecular weight of approximately 108.524 g/mol. It is recognized as the simplest chiral chlorocarboxylic acid, notable for its availability as a single enantiomer. The compound exists in two enantiomeric forms: (S)-(-)-2-chloropropionic acid and (R)-(+)-2-chloropropionic acid, with the former being more commonly utilized in various applications .

2-CPA is classified as a hazardous material due to its corrosive and harmful properties [].

- Harmful if swallowed: Ingestion can cause irritation and damage to the gastrointestinal tract.

- Severe skin burns and eye damage: Contact with skin or eyes can result in burns and permanent damage.

- Combustible: 2-CPA can burn, releasing hazardous fumes like hydrogen chloride [].

Safety Precautions:

- Reduction: When reduced with lithium aluminium hydride, it yields (S)-2-chloropropanol, which can further undergo cyclization to produce (R)-propylene oxide through dehydrohalogenation .

- Formation of Ibuprofen: The reaction of 2-chloropropionyl chloride with isobutylbenzene leads to the synthesis of ibuprofen after hydrolysis .

- Neutralization: This compound reacts exothermically with bases, forming salts .

2-Chloropropionic acid exhibits neurotoxic properties and is classified as harmful if ingested or inhaled. It can cause severe skin burns and eye damage upon contact. Its toxicity necessitates careful handling and protective measures during use . Additionally, it has been studied for its potential effects on biological systems, particularly in relation to amino acid metabolism .

Several methods are available for synthesizing 2-chloropropionic acid:

- Chlorination of Propionyl Chloride: This method involves chlorinating propionyl chloride followed by hydrolysis to yield racemic 2-chloropropionic acid .

- From L-Alanine: Enantiomerically pure (S)-2-chloropropionic acid can be synthesized through diazotization of L-alanine in hydrochloric acid .

- Enzymatic Hydrolysis: A selective hydrolytic reaction using porcine pancreatic lipase allows for the preparation of both enantiomers from racemic mixtures .

2-Chloropropionic acid is utilized in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs like ibuprofen.

- Agriculture: The compound is used in the production of herbicides and pesticides due to its reactivity and ability to modify biological pathways .

- Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the preparation of chiral compounds.

Research has shown that 2-chloropropionic acid interacts with various biological systems. For instance, it has been investigated for its effects on amino acid metabolism and potential neurotoxic effects due to its structural similarity to neurotransmitters. Studies indicate that it can influence metabolic pathways involving alanine and other amino acids, highlighting its significance in biochemical research .

Similar Compounds- Propionic Acid

- Chloroacetic Acid

- Lactic Acid

Compound Structure Key Characteristics Propionic Acid Non-chiral; used widely in food preservation Chloroacetic Acid Stronger acid; used in organic synthesis Lactic Acid Non-toxic; important in fermentation processes

Uniqueness of 2-Chloropropionic Acid

| Compound | Structure | Key Characteristics |

|---|---|---|

| Propionic Acid | Non-chiral; used widely in food preservation | |

| Chloroacetic Acid | Stronger acid; used in organic synthesis | |

| Lactic Acid | Non-toxic; important in fermentation processes |

What sets 2-chloropropionic acid apart from these similar compounds is its chiral nature and specific applications in pharmaceuticals and agriculture. Its ability to exist as a single enantiomer makes it particularly valuable in the synthesis of chiral drugs, which are often crucial for their efficacy and safety profiles. Furthermore, its neurotoxic properties distinguish it from non-toxic acids like lactic acid, emphasizing the need for careful handling.

Physical Description

2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor.

COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.

Color/Form

XLogP3

Boiling Point

185.0 °C

186 °C

Flash Point

225 °F (107 °C) (CLOSED CUP)

106 °C c.c.

Vapor Density

Density

1.2585 @ 20 °C/4 °C

1.3 g/cm³

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001

LogP

Odor

Melting Point

-12 °C

Related CAS

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.10

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

2-CHLOROPROPIONIC ACID CONVERTED INTO METHYL, ETHYL, AND PROPYL ESTERS WERE DETERMINED BY FLAME-IONIZATION GC.

Dates

Design and applications of a novel fluorescent probe for detecting glutathione in biological samples

Hao Li, Youzhe Yang, Xiaoyi Qi, Xiaogang Zhou, Wen Xiu Ren, Mingming Deng, Jianming Wu, Muhan Lü, Sicheng Liang, Alexander Tobias TeichmannPMID: 32408950 DOI: 10.1016/j.aca.2020.03.040

Abstract

This study aimed to develop a novel and practical fluorescent method for GSH detection in complex biological samples. To this end, a series of coumarin-based fluorescent probes was designed and synthesized using various aliphatic halogens as the sensing group. By using a new evaluation method of GSH/Cys/Hcy coexisting conditions, the probe with chloropropionate (CBF3) showed a high selectivity, excellent sensitivity, good stability for GSH detection. The reaction mechanism is proposed as nucleophilic substitution/cyclization and intramolecular charge transfer (ICT), which was confirmed by LC-MS and NMR analysis, as well as density functional theory calculations. In addition, CBF3 was demonstrated to be competent not only for the quantitative detection of GSH in real serum samples, but also for sensing GSH changes in different oxidative stress models in living cells and nematodes. This study showed a practical strategy for constructing GSH-specific fluorescent probes, and provided a sensitive tool for real-time sensing of GSH in real biological samples. The findings would greatly facilitate further investigations on GSH-associated clinical diagnosis and biomedical studies.Theoretical analyses on enantiospecificity of L-2-haloacid dehalogenase (DehL) from Rhizobium sp. RC1 towards 2-chloropropionic acid

Aliyu Adamu, Roswanira Abdul Wahab, Firdausi Aliyu, Fazira Ilyana Abdul Razak, Bashir Sajo Mienda, Mohd Shahir Shamsir, Fahrul HuyopPMID: 31352207 DOI: 10.1016/j.jmgm.2019.07.012

Abstract

Dehalogenases continue to garner interest of the scientific community due to their potential applications in bioremediation of halogen-contaminated environment and in synthesis of various industrially relevant products. Example of such enzymes is DehL, an L-2-haloacid dehalogenase (EC 3.8.1.2) from Rhizobium sp. RC1 that catalyses the specific cleavage of halide ion from L-2-halocarboxylic acids to produce the corresponding D-2-hydroxycarboxylic acids. Recently, the catalytic residues of DehL have been identified and its catalytic mechanism has been fully elucidated. However, the enantiospecificity determinants of the enzyme remain unclear. This information alongside a well-defined catalytic mechanism are required for rational engineering of DehL for substrate enantiospecificity. Therefore, using quantum mechanics/molecular mechanics and molecular mechanics Poisson-Boltzmann surface area calculations, the current study theoretically investigated the molecular basis of DehL enantiospecificity. The study found that R51L mutation cancelled out the dehalogenation activity of DehL towards it natural substrate, L-2-chloropropionate. The M48R mutation, however introduced a new activity towards D-2-chloropropionate, conveying the possibility of inverting the enantiospecificity of DehL from L-to d-enantiomer with a minimum of two simultaneous mutations. The findings presented here will play important role in the rational design of DehL dehalogenase for improving substrate utility.Identification of functional residues essential for dehalogenation by the non-stereospecific α-haloalkanoic acid dehalogenase from Rhizobium sp. RC1

Azzmer Azzar Abdul Hamid, Tengku Haziyamin Tengku Abdul Hamid, Roswanira Abdul Wahab, Fahrul HuyopPMID: 25727054 DOI: 10.1002/jobm.201300526

Abstract

The non-stereospecific α-haloalkanoic acid dehalogenase DehE from Rhizobium sp. RC1 catalyzes the removal of the halide from α-haloalkanoic acid D,L-stereoisomers and, by doing so, converts them into hydroxyalkanoic acid L,D-stereoisomers, respectively. DehE has been extensively studied to determine its potential to act as a bioremediation agent, but its structure/function relationship has not been characterized. For this study, we explored the functional relevance of several putative active-site amino acids by site-specific mutagenesis. Ten active-site residues were mutated individually, and the dehalogenase activity of each of the 10 resulting mutants in soluble cell lysates against D- and L-2-chloropropionic acid was assessed. Interestingly, the mutants W34→A,F37→A, and S188→A had diminished activity, suggesting that these residues are functionally relevant. Notably, the D189→N mutant had no activity, which strongly implies that it is a catalytically important residue. Given our data, we propose a dehalogenation mechanism for DehE, which is the same as that suggested for other non-stereospecific α-haloalkanoic acid dehalogenases. To the best of our knowledge, this is the first report detailing a functional aspect for DehE, and our results could help pave the way for the bioengineering of haloalkanoic acid dehalogenases with improved catalytic properties.Metabolic engineering and transhydrogenase effects on NADPH availability in Escherichia coli

Joanna Jan, Irene Martinez, Yipeng Wang, George N Bennett, Ka-Yiu SanPMID: 23794523 DOI: 10.1002/btpr.1765

Abstract

The synthesis of several industrially useful compounds are cofactor-dependent, requiring reducing equivalents like NADPH in enzymatic reactions leading up to the synthesis of high-value compounds like polymers, chiral alcohols, and antibiotics. However, NADPH is costly and has limited intracellular availability. This study focuses on the study of the effect of the two transhydrogenase enzymes of Escherichia coli, PntAB and UdhA (SthA) on reducing equivalents-dependent biosynthesis. The production of (S)-2-chloropropionate from 2-chloroacrylate is used as a model system for monitoring NADPH availability because 2-haloacrylate reductase, the enzyme catalyzing the one-step conversion to (S)-2-chloropropionate in the synthesis pathway, requires NADPH as a cofactor. Results suggest that the presence of UdhA increases product yield and NADPH availability while the presence of PntAB has the opposite effect. A maximum product yield of 1.4 mol product/mol glucose was achieved aerobically in a pnt-deletion strain with udhA overexpression, a 150% improvement over the wild-type control strain.Near-infrared radiation induced conformational change and hydrogen atom tunneling of 2-chloropropionic acid in low-temperature Ar matrix

Gábor Bazsó, Sándor Góbi, György TarczayPMID: 22554056 DOI: 10.1021/jp212597y

Abstract

Former assignments of the matrix-isolation infrared (MI-IR) spectrum of 2-chloropropionic acid are revised with the help of near-infrared (NIR) laser irradiation induced change in conformer ratios. This method allows not only the unambiguous assignment of each band in the MI-IR spectrum to the two trans (Z) and the cis (E) conformers but also the assignment of the spectral bands to different matrix sites. The tunneling decay of the higher-energy cis conformer prepared from both trans conformers in different sites is also investigated. It is shown that the tunneling decay time is very sensitive to the matrix site, especially if the in situ prepared high-energy conformer has a strained geometry in the matrix cage. The analysis shows that the kinetics of some cis → trans back conversion processes cannot be fitted by a single exponential decay. The possible reasons of this observation are examined and discussed. The present and former results clearly show that, in addition to tunneling processes, the decay rates strongly depend on solid-state effects. Therefore, simple theoretical predictions of decay rates, which do not take into account the solid-state effects, can only be compared to experimental observations only if experimentally proven that these effects do not significantly affect the experimentally measured tunneling rates.Biodegradation and metabolic pathway of β-chlorinated aliphatic acid in Bacillus sp. CGMCC no. 4196

Chunjiao Lin, Lirong Yang, Gang Xu, Jianping WuPMID: 21210101 DOI: 10.1007/s00253-010-3081-6

Abstract

In this study, a bacterial Bacillus sp. CGMCC no. 4196 was isolated from mud. This strain exhibited the ability to degrade high concentration of 3-chloropropionate (3-CPA, 120 mM) or 3-chlorobutyrate (30 mM), but not chloroacetate or 2-chloropropionate (2-CPA). The growing cells, resting cells, and cell-free extracts from this bacterium had the capability of 3-CPA degradation. The results indicated that the optimum biocatalyst for 3-CPA biodegradation was the resting cells. The 3-CPA biodegradation pathway was further studied through the metabolites and critical enzymes analysis by HPLC, LC-MS, and colorimetric method. The results demonstrated that the metabolites of 3-CPA were 3-hydroxypropionic acid (3-HP) and malonic acid semialdehyde, and the critical enzymes were 3-CPA dehalogenase and 3-HP dehydroxygenase. Thus, the mechanism of the dehalogenase-catalyzed reaction was inferred as hydrolytic dehalogenation which was coenzyme A-independent and oxygen-independent. Finally, the pathway of β-chlorinated aliphatic acid biodegradation could be concluded as follows: the β-chlorinated acid is first hydrolytically dehalogenated to the β-hydroxyl aliphatic acid, and the hydroxyl aliphatic acid is oxidized to β-carbonyl aliphatic acid by β-hydroxy aliphatic acid dehydroxygenase. It is the first report that 3-HP was produced from 3-CPA by β-chlorinated aliphatic acid dehalogenase.Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines

Desheng Hou, Jingjing Fan, Lingfei Han, Xiaoling Ruan, Feng Feng, Wenyuan Liu, Feng ZhengPMID: 26893023 DOI: 10.1016/j.chroma.2016.02.002

Abstract

A method for the determination of small halogenated carboxylic acid (HCA) residues in drug substances is urgently needed because of the potential of HCAs for genotoxicity and carcinogenicity in humans. We have now developed a simple method, involving derivatization followed by high performance liquid chromatography-diode array detection (HPLC-DAD), for the determination of six likely residual HCAs (monochloroacetic acid, monobromoacetic acid, dichloroacetic acid, 2-chloropropionic acid, 2-bromopropionic acid and 3-chloropropionic acid) in drug substances. Different nitro-substituted phenylhydrazines (NPHs) derivatization reagents were systematically compared and evaluated. 2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) was selected as the most suitable choice since its derivatives absorb strongly at 392 nm, a region of the spectrum where most drug substances and impurities absorb very weakly. During the derivatization process, the commonly used catalyst, pyridine, caused rapid dechlorination or chlorine substitution of α-halogenated derivatives. To avoid these unwanted side reactions, a reliable derivatization method that did not use pyridine was developed. Reaction with 2-NPH·HCl using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride as coupling agent in acetonitrile-water (70:30) at room temperature for 2h gave complete reaction and avoided degradation products. The derivatives were analyzed, without any pretreatment, using gradient HPLC with detection in the near visible region. Organic acids commonly found in drug substances and other impurities did not interfere with the analysis. Good linearity (r>0.999) and low limits of quantitation (0.05-0.12 μg mL(-1)) were obtained. The mean recoveries were in the range of 80-115% with RSD <5.81% except for 3-CPA in ibuprofen which was 78.5%. The intra- and inter-day precisions were expressed as RSD <1.98% and <4.39%, respectively. Finally, the proposed method was successfully used for the residue determination of the six HCAs in eight drug substance samples.Isolation, characterization and identification of a Paracoccus sp. 2-haloacid-degrading bacterium from the marine sponge Hymeniacidon perlevis

Jianyu Huang, Yanjuan Xin, Wei ZhangPMID: 21298680 DOI: 10.1002/jobm.201000205

Abstract

A 2-haloacid dehalogenase-producing bacterium, designated DEH99, was isolated from the marine sponge Hymeniacidon perlevis using a modified enrichment medium and a pH indicator method. DEH99 could degrade only half of the racemic mixture 2-chloropropionic acid (2-CPA) in the medium. The dehalogenase of DEH99 was further determined to be a (S)-2-haloacid dehalogenase, which can degrade 2-CPA, 2-bromopropionic acid (2-BPA), and iodoacetic acid. The gene encoding the (S)-2-haloacid dehalogenase was partially sequenced and classified into the Group II family. The 2-haloacid dehalogenase showed the highest sequence similarity (77% with 21% query coverage) to the haloacid dehalogenase (dhlB) gene of Xanthobacter autotrophicus. A phylogenetic analysis of the 16S rDNA sequence demonstrated that the isolate DEH99 is a member of the genus Paracoccus. To our knowledge, this is the first report detailing the isolation of a strain of genus Paracoccus having 2-haloacid dehalogenase activity from marine sponges.Roles of K151 and D180 in L-2-haloacid dehalogenase from Pseudomonas sp. YL: analysis by molecular dynamics and ab initio fragment molecular orbital calculations

Takashi Nakamura, Azusa Yamaguchi, Hirotaka Kondo, Hirofumi Watanabe, Tatsuo Kurihara, Nobuyoshi Esaki, Shuichi Hirono, Shigenori TanakaPMID: 19373895 DOI: 10.1002/jcc.21273

Abstract

L-2-haloacid dehalogenase (L-DEX) catalyzes the hydrolytic dehalogenation of L-2-haloalkanoic acids to produce the corresponding D-2-hydroxyalkanoic acids. This enzyme is expected to be applicable to the bioremediation of environments contaminated with halogenated organic compounds. We analyzed the reaction mechanism of L-DEX from Pseudomonas sp. YL (L-DEX YL) by using molecular modeling. The complexes of wild-type L-DEX YL and its K151A and D180A mutants with its typical substrate, L-2-chloropropionate, were constructed by docking simulation. Subsequently, molecular dynamics (MD) and ab initio fragment molecular orbital (FMO) calculations of the complexes were performed. The ab initio FMO method was applied at the MP2/6-31G level to estimate interfragment interaction energies. K151 and D180, which are experimentally shown to be important for enzyme activity, interact particularly strongly with L-2-chloropropionate, catalytic water, nucleophile (D10), and with each other. Our calculations suggest that K151 stabilizes substrate orientation and balances the charge around the active site, while D180 stabilizes the rotation of the nucleophile D10, fixes catalytic water around D10, and prevents K151 from approaching D10. Further, D180 may activate catalytic water on its own or with K151, S175, and N177. These roles are consistent with the previous results. Thus, MD and ab initio FMO calculations are powerful tools for the elucidation of the mechanism of enzymatic reaction at the molecular level and can be applied to other catalytically important residues. The results obtained here will play an important role in elucidating the reaction mechanism and rational design of L-DEX YL with improved enzymatic activity or substrate specificity.Direct determination of the enantiomeric purity or enantiomeric composition of methylpropionates using a single capacitive microsensor

Petra Kurzawski, Anja Bogdanski, Volker Schurig, Reinhard Wimmer, Andreas HierlemannPMID: 19191479 DOI: 10.1021/ac802455c